molecular formula C21H23NO4 B5810673 1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-benzylpiperidine

1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-benzylpiperidine

Cat. No. B5810673
M. Wt: 353.4 g/mol
InChI Key: MEDKKEOTRUMPRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-benzylpiperidine” often involves complex steps starting from specific precursors. For example, the synthesis of 1-benzyl-4-[(5,6-dimethoxy[2-14C]-1-indanon)-2-yl]-methylpiperidine hydrochloride, an acetylcholinesterase inhibitor, was achieved using 5,6-dimethoxy[2-14C]-1-indanone as the labelled starting material (Iimura, Mishima, & Sugimoto, 1989). This process underscores the intricate steps and precursors involved in synthesizing benzylpiperidine derivatives.

Molecular Structure Analysis

Investigations into the molecular structure of related compounds, such as 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one, utilized spectroscopic methods and quantum chemical calculations to elucidate vibrational frequencies, molecular electrostatic potential (MEP), and other structural details (Gökce et al., 2014). Such studies are crucial for understanding the molecular geometry and electronic properties of benzodioxolyl compounds.

Chemical Reactions and Properties

Chemical reactions involving benzodioxolyl derivatives often lead to products with significant biological activities. For instance, the synthesis of specific 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities yielded compounds with valuable antibacterial effects, highlighting the reactive versatility and potential application of these molecules in medicinal chemistry (Aziz‐ur‐Rehman et al., 2017).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystal structure, are essential for the practical application of chemical compounds. Studies on similar benzodioxolyl derivatives have employed X-ray diffraction and other analytical techniques to determine these properties, facilitating a deeper understanding of how these compounds interact in various environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental aspects of research on benzodioxolyl compounds. Investigations into their oxidation reactions, for instance, have developed environmentally benign systems for alcohol oxidation, demonstrating the compounds' utility in synthetic organic chemistry and their environmental impact (Xiao‐Qiang Li & Chi Zhang, 2009).

Future Directions

The related compound “1-benzo [1,3]dioxol-5-yl-3-N-fused heteroaryl indoles” may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-(4-benzylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c23-21(14-24-18-6-7-19-20(13-18)26-15-25-19)22-10-8-17(9-11-22)12-16-4-2-1-3-5-16/h1-7,13,17H,8-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDKKEOTRUMPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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